N-(4-Aminophenyl)cyclopentanecarboxamide hydrochloride
Overview
Description
N-(4-Aminophenyl)cyclopentanecarboxamide hydrochloride: is a chemical compound with the molecular formula C12H17ClN2O and a molecular weight of 240.73 g/mol . It is a solid compound at room temperature and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of N-(4-Aminophenyl)cyclopentanecarboxamide hydrochloride typically involves the reaction of 4-aminophenylamine with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps for purification and quality control to ensure the consistency of the final product .
Chemical Reactions Analysis
N-(4-Aminophenyl)cyclopentanecarboxamide hydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts or bases to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-Aminophenyl)cyclopentanecarboxamide hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)cyclopentanecarboxamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino group in the compound can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function . The specific pathways involved depend on the context of its use, such as in biochemical assays or drug development .
Comparison with Similar Compounds
N-(4-Aminophenyl)cyclopentanecarboxamide hydrochloride can be compared with similar compounds such as:
N-(4-Aminophenyl)cyclohexanecarboxamide hydrochloride: This compound has a similar structure but with a cyclohexane ring instead of a cyclopentane ring, leading to different chemical properties and reactivity.
N-(4-Aminophenyl)cyclopropanecarboxamide hydrochloride: This compound has a cyclopropane ring, which significantly alters its chemical behavior compared to the cyclopentane derivative.
The uniqueness of this compound lies in its specific ring structure, which influences its reactivity and interactions with other molecules .
Properties
IUPAC Name |
N-(4-aminophenyl)cyclopentanecarboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-10-5-7-11(8-6-10)14-12(15)9-3-1-2-4-9;/h5-9H,1-4,13H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOQMOZSTORDFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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